2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is typically carried out under acid-catalyzed conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Cyclocondensation: This reaction involves the formation of a new ring structure through the condensation of two or more molecules.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Acid Catalysts: Used in cyclocondensation reactions to facilitate the formation of new ring structures.
Hydrazine Hydrate: Employed in the synthesis and modification of pyrazole derivatives.
Major Products Formed
18-Membered Nitrogen Macroheterocycle: Formed through acid-catalyzed cyclocondensation.
Pyrazolo[1,5-a]pyrazines: Formed through reactions with nitrogen nucleophiles.
Scientific Research Applications
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various heterocyclic compounds with potential biological activities, such as anti-HIV-1 activity and the treatment of hematological diseases and diabetes.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can undergo cyclocondensation reactions to form new ring structures, which can interact with biological targets such as enzymes and receptors. The presence of functional groups capable of forming hydrogen bonds enhances its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate: A similar compound that undergoes similar reactions and has comparable applications.
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate: Another related compound with similar chemical properties.
Uniqueness
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form complex heterocyclic compounds. Its ability to undergo cyclocondensation and substitution reactions makes it a valuable building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
phenacyl 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-15-8-7-11(14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HFRKRMZHGJGIID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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